molecular formula C16H16N2Na2O7S2 B14098112 Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14098112
M. Wt: 458.4 g/mol
InChI Key: MRGCZDWBFFUEES-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ticarcillin disodium is synthesized through a series of chemical reactions starting from penicillin. The synthesis involves the acylation of the penicillin nucleus with a thiophene acetic acid derivative. The reaction conditions typically include the use of organic solvents and specific temperature controls to ensure the stability of the beta-lactam ring .

Industrial Production Methods

Industrial production of ticarcillin disodium involves large-scale chemical synthesis in controlled environments. The process includes the fermentation of penicillin-producing microorganisms, followed by chemical modification to introduce the thiophene acetic acid moiety. The final product is then purified and crystallized to obtain the disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Ticarcillin disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Catalyzed by beta-lactamase enzymes.

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Reduction: Involves reducing agents like sodium borohydride.

    Substitution: Requires nucleophiles such as amines or alcohols

Major Products Formed

Scientific Research Applications

Ticarcillin disodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamase enzymes.

    Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.

    Medicine: Utilized in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.

    Industry: Applied in the pharmaceutical industry for the production of antibiotic formulations

Mechanism of Action

Ticarcillin disodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ticarcillin disodium is unique due to its specific activity against Pseudomonas aeruginosa and its stability in the presence of certain beta-lactamase enzymes. This makes it particularly useful in treating infections caused by resistant bacterial strains .

Properties

IUPAC Name

disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGCZDWBFFUEES-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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